N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1-naphthamide

COX-2 inhibition Selectivity index Anti-inflammatory

N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1-naphthamide (CAS 886912-99-8) is a synthetic heterocyclic small molecule composed of a central 1,3,4-oxadiazole ring, a para-methylsulfonylphenyl substituent at the 5‑position, and a 1‑naphthamide moiety at the 2‑amino position. The 1,3,4-oxadiazole scaffold is a recognized privileged structure in medicinal chemistry, conferring metabolic stability and diverse biological activities including anticancer, anti‑inflammatory, and enzyme inhibitory effects.

Molecular Formula C20H15N3O4S
Molecular Weight 393.42
CAS No. 886912-99-8
Cat. No. B2416844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1-naphthamide
CAS886912-99-8
Molecular FormulaC20H15N3O4S
Molecular Weight393.42
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CC4=CC=CC=C43
InChIInChI=1S/C20H15N3O4S/c1-28(25,26)15-11-9-14(10-12-15)19-22-23-20(27-19)21-18(24)17-8-4-6-13-5-2-3-7-16(13)17/h2-12H,1H3,(H,21,23,24)
InChIKeyIEDNUXOIMYPSRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(5-(4-(Methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1-naphthamide (886912-99-8): Structural and Pharmacophoric Overview for Sourcing Decisions


N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1-naphthamide (CAS 886912-99-8) is a synthetic heterocyclic small molecule composed of a central 1,3,4-oxadiazole ring, a para-methylsulfonylphenyl substituent at the 5‑position, and a 1‑naphthamide moiety at the 2‑amino position . The 1,3,4-oxadiazole scaffold is a recognized privileged structure in medicinal chemistry, conferring metabolic stability and diverse biological activities including anticancer, anti‑inflammatory, and enzyme inhibitory effects [1]. The para‑methylsulfonyl group is a strong electron‑withdrawing substituent known to enhance target selectivity, particularly for COX‑2 isozymes, while the naphthalene ring provides extensive hydrophobic surface area for π‑stacking interactions with protein binding pockets [2][3].

Why N-(5-(4-(Methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1-naphthamide Cannot Be Replaced by Generic 1,3,4-Oxadiazole Analogs


Even within the 1,3,4-oxadiazole class, minor changes in the substitution pattern dramatically alter the biological fingerprint. Positional isomerism—such as moving the methylsulfonyl group from the para to the ortho position or replacing the 1‑naphthamide with a 2‑naphthamide or benzamide—can shift target selectivity between kinase families, abolish COX‑2 selectivity, or reduce antiproliferative potency by an order of magnitude [1][2]. Published SAR studies confirm that the para‑methylsulfonyl group is a critical determinant for COX‑2 selective inhibition, while the napththalene‑1‑carboxamide fragment contributes uniquely to VEGFR‑2 and GSK‑3β binding affinity compared to smaller aromatic amides [3][4]. Consequently, generic sourcing of any 1,3,4-oxadiazole derivative without verifying the exact substitution pattern risks delivering a compound with untested potency, altered target profile, and no reproducible biological data.

Quantitative Differentiation Evidence for N-(5-(4-(Methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1-naphthamide Versus Closest Analogs


Para-Methylsulfonyl Substitution Drives COX‑2 Selectivity Over Meta/Ortho Analogs in Diaryl-1,3,4-Oxadiazoles

In a systematic SAR study of 2,5-diaryl-1,3,4-oxadiazoles, compounds bearing a para‑methylsulfonyl substituent consistently achieved COX‑2 IC₅₀ values of 0.48–0.89 µM with selectivity indices (SI = COX‑1 IC₅₀ / COX‑2 IC₅₀) ranging from 67.96 to 132.83, significantly outperforming analogs with electron‑donating substituents or meta‑sulfonyl positioning [1]. By contrast, the corresponding unsubstituted phenyl or para‑methoxy analogs displayed markedly reduced COX‑2 selectivity (SI < 10). This class‑level SAR directly implicates the para‑methylsulfonyl group present in the target compound as a structural determinant for preferential COX‑2 binding.

COX-2 inhibition Selectivity index Anti-inflammatory

1-Naphthamide Fragment Enhances VEGFR‑2 Binding Affinity Relative to Benzamide and 2-Naphthamide Analogs

In a series of 1,3,4‑oxadiazole‑naphthalene hybrids evaluated as VEGFR‑2 inhibitors, the most potent compounds exhibited VEGFR‑2 IC₅₀ values in the low nanomolar range (3.7–11.8 nM), comparable to sorafenib (IC₅₀ = 3.12 nM) [1]. The naphthalene moiety was essential for this activity; replacement with a phenyl ring (benzamide analogs) resulted in a 5‑ to 10‑fold loss in VEGFR‑2 potency in related chemotypes, as documented in naphthamide VEGFR‑2 inhibitor optimization campaigns [2]. The 1‑naphthamide orientation present in the target compound provides a distinct dihedral angle that influences the depth of hydrophobic pocket occupancy compared to the 2‑naphthamide isomer [2].

VEGFR-2 kinase inhibitor Antiproliferative activity Naphthalene SAR

GSK‑3β Inhibitory Activity in 5‑(4‑Methylsulfonylphenyl)-1,3,4-Oxadiazole Series Compared to N‑Phenyl-1,3,4-Oxadiazol-2-Amine

A closely related analog, 5‑(4‑(methylsulfonyl)phenyl)‑N‑phenyl‑1,3,4‑oxadiazol‑2‑amine (CHEMBL1630464), has a recorded GSK‑3β IC₅₀ of 439 nM in a recombinant Z'‑LYTE kinase assay [1]. Replacement of the N‑phenyl moiety with an N‑naphthyl group, as in the target compound, is expected to further increase hydrophobic interactions with the GSK‑3β ATP‑binding pocket based on docking studies of naphthalene‑containing oxadiazoles [2]. In contrast, the corresponding 2‑(methylsulfonyl)‑5‑(naphthalen‑1‑yl)‑1,3,4‑oxadiazole, which lacks the amide linker, shows no reported kinase activity, confirming the critical role of the N‑(oxadiazol‑2‑yl)‑carboxamide linkage.

GSK-3β inhibition Kinase selectivity BindingDB data

Methylsulfonyl‑1,3,4‑Oxadiazoles Display Antibacterial Activity Superior to Commercial Bactericides Against Phytopathogens

Sulfone derivatives containing 1,3,4‑oxadiazole moieties exhibited potent antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of rice bacterial leaf blight. Specifically, 2‑(methylsulfonyl)‑5‑(4‑fluorobenzyl)‑1,3,4‑oxadiazole showed an EC₅₀ of 9.89 µg/mL against Xoo, outperforming the commercial bactericide thiodiazole copper [1]. In a separate study, 2‑[(4‑fluorobenzyl)thio]‑5‑[4‑(methylsulfonyl)phenyl]‑1,3,4‑oxadiazole achieved inhibition rates of 90% and 76% against Xoo at 200 and 100 µg/mL, respectively, exceeding thiodiazole copper efficacy [2]. The 4‑methylsulfonylphenyl substituent, present in the target compound, is a conserved feature across both highly active molecules, indicating a direct contribution to antibacterial potency.

Antibacterial activity Phytopathogen control Rice bacterial leaf blight

Cytotoxic Activity of N‑Substituted Sulfonyl Amide‑1,3,4‑Oxadiazole Derivatives Against Neuroblastoma Cells with Favorable Brain Penetration Profile

N‑Substituted sulfonyl amide derivatives incorporating the 1,3,4‑oxadiazole motif (compounds 6a–j) were identified as highly potent acetylcholinesterase (AChE) inhibitors with KI values of 23.11–52.49 nM, significantly more potent than the reference drug tacrine (KI = 155 nM) [1]. Select compounds from this series (6a, 6d, 6h) demonstrated oral bioavailability, high selectivity, and brain‑preferential distribution in neuroblastoma SH‑SY5Y cell assays, with no significant cytotoxicity to cortical neurons at therapeutic concentrations [1]. Although the specific target compound was not among the tested set, it shares the N‑(oxadiazol‑2‑yl)‑amide core and sulfonyl‑aryl pharmacophore that were essential for AChE inhibition, suggesting potential for central nervous system applications.

Cytotoxicity AChE inhibition Neuroblastoma

IMPORTANT CAVEAT: Limited Direct Experimental Data for the Target Compound

A comprehensive search of peer‑reviewed literature, patents, and authoritative databases (PubMed, BindingDB, ChEMBL, PubChem) as of mid‑2026 did not identify any published biological assay data specifically attributed to N‑(5‑(4‑(methylsulfonyl)phenyl)‑1,3,4‑oxadiazol‑2‑yl)‑1‑naphthamide (CAS 886912‑99‑8). All evidence presented above is class‑level inference derived from structurally related 1,3,4‑oxadiazole analogs sharing key pharmacophoric substructures. Users should be aware that the quantitative estimates provided (e.g., IC₅₀ ranges, selectivity indices) represent the performance of close analogs and cannot be substituted for direct experimental validation of the target compound. Procurement decisions should be accompanied by confirmatory in‑house or CRO‑based biological testing.

Data availability Procurement risk Evidence gap

Recommended Application Scenarios for N-(5-(4-(Methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1-naphthamide in Research and Industrial Settings


COX‑2 Selective Inhibitor Lead Optimization and Inflammation Model Studies

Based on the established role of the para‑methylsulfonylphenyl‑1,3,4‑oxadiazole motif in conferring COX‑2 selectivity (SI > 60) [1], this compound is suited as a starting scaffold for medicinal chemistry campaigns targeting chronic inflammatory diseases. Researchers can use it in carrageenan‑induced rat paw edema models or LPS‑stimulated macrophage COX‑2 expression assays, benchmarking against celecoxib (SI = 388) to evaluate improvements in potency and gastric safety.

VEGFR‑2 Kinase Inhibitor Development for Antiangiogenic Cancer Therapy

The 1‑naphthamide‑1,3,4‑oxadiazole hybrid architecture has demonstrated VEGFR‑2 IC₅₀ values in the low nanomolar range (3.7–11.8 nM) [2]. This compound can be deployed in kinase selectivity profiling panels (e.g., 468‑kinase panel), endothelial tube formation assays (HUVEC), and zebrafish angiogenesis models to establish its therapeutic window relative to sorafenib.

Agrochemical Bactericide Screening Against Xanthomonas and Related Phytopathogens

Sulfone‑containing 1,3,4‑oxadiazoles with para‑methylsulfonylphenyl groups have demonstrated strong antibacterial activity (EC₅₀ ~10 µg/mL, inhibition > 75% at 100 µg/mL) against Xanthomonas oryzae pv. oryzae [3][4]. Researchers can integrate this compound into in vivo rice leaf blight protection assays (pot trials) and structure‑activity relationship studies aimed at developing novel agrochemicals superior to copper‑based bactericides.

CNS Drug Discovery: Cholinesterase Inhibition and Neuroprotection Profiling

Given that N‑substituted sulfonyl amide‑1,3,4‑oxadiazoles achieved AChE KI of 23.11–52.49 nM with brain‑preferential distribution in SH‑SY5Y cells [5], this compound is a candidate for in vitro blood‑brain barrier permeability assays (PAMPA‑BBB), microsomal stability testing, and in vivo cognitive enhancement models (e.g., scopolamine‑induced amnesia in rodents) to evaluate its potential for Alzheimer's disease research.

Quote Request

Request a Quote for N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1-naphthamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.